6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
INCB040093 is a novel small-molecule inhibitor that selectively targets phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has shown promising efficacy in the treatment of B-cell lymphoid malignancies, including Hodgkin’s lymphoma . PI3Kδ is a critical signaling molecule in B cells, making it a valuable target for therapeutic development .
Métodos De Preparación
The synthetic routes and reaction conditions for INCB040093 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
INCB040093 undergoes various chemical reactions, primarily focusing on its interaction with PI3Kδ. The compound potently inhibits the PI3Kδ kinase with high selectivity, showing 74 to over 900-fold selectivity against other PI3K family members . Common reagents and conditions used in these reactions include biochemical assays and in vitro studies using primary B cells and cell lines from B cell malignancies . The major products formed from these reactions are the inhibited forms of PI3Kδ, leading to reduced cell signaling and proliferation .
Aplicaciones Científicas De Investigación
INCB040093 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of PI3Kδ and its effects on cell signaling pathways . In biology, the compound is utilized to understand the role of PI3Kδ in B cell function and its potential as a therapeutic target . In medicine, INCB040093 has shown promising results in clinical trials for the treatment of B-cell lymphoid malignancies, including Hodgkin’s lymphoma . The compound’s ability to inhibit PI3Kδ-mediated functions, such as cell signaling and proliferation, makes it a valuable tool for cancer research and drug development .
Mecanismo De Acción
INCB040093 exerts its effects by selectively inhibiting the PI3Kδ kinase. This inhibition disrupts the PI3Kδ signaling pathway, which is crucial for B cell proliferation and survival . By blocking this pathway, INCB040093 reduces the production of macrophage-inflammatory protein-1 beta and tumor necrosis factor-beta from B cells, affecting the tumor microenvironment . The compound also demonstrates single-agent activity in inhibiting tumor growth and potentiates the antitumor effects of other chemotherapeutic agents .
Comparación Con Compuestos Similares
INCB040093 is unique in its high selectivity for PI3Kδ compared to other PI3K family members . Similar compounds include idelalisib, another PI3Kδ inhibitor, which has shown efficacy in treating B-cell malignancies but with different safety profiles . INCB040093’s distinct safety and tolerability profile, along with its promising activity in clinical trials, sets it apart from other PI3Kδ inhibitors .
Propiedades
Fórmula molecular |
C20H16FN7OS |
---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m1/s1 |
Clave InChI |
RSIWALKZYXPAGW-LLVKDONJSA-N |
SMILES isomérico |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@@H](C)NC4=NC=NC5=C4NC=N5 |
SMILES canónico |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.